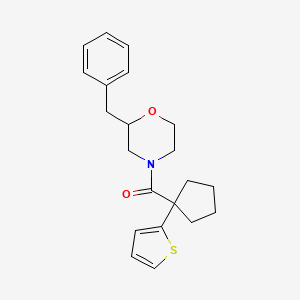

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

(2-benzylmorpholin-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S/c23-20(21(10-4-5-11-21)19-9-6-14-25-19)22-12-13-24-18(16-22)15-17-7-2-1-3-8-17/h1-3,6-9,14,18H,4-5,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBZHVZVAZLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts can be adapted for large-scale production to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone may be effective in treating central nervous system disorders. Substituted morpholine compounds have been studied for their neuroprotective properties, potentially offering new therapeutic avenues for conditions such as depression and anxiety .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit anticancer properties. For example, research on morpholino derivatives has demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . This opens up possibilities for developing new cancer therapies based on the structure of this compound.

Drug Formulation Enhancements

The compound can also be utilized in drug formulation to enhance the solubility and bioavailability of poorly soluble drugs. By incorporating this compound into formulations, researchers have reported improved pharmacokinetic profiles, leading to better therapeutic outcomes .

Polymer Synthesis

This compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique structure allows for the development of materials with specific mechanical and thermal characteristics, making it suitable for applications in coatings and adhesives .

Sensor Development

The compound's electronic properties make it a candidate for use in sensor technologies. Its integration into sensor devices can improve sensitivity and selectivity for detecting various analytes, including gases and biomolecules .

Case Studies

Mechanism of Action

The mechanism of action of (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects in Cycloalkyl-Substituted Methanones

Cyclopentyl and cyclohexyl groups are common in methanone derivatives, but their steric profiles differ significantly. For instance, cyclopentyl(1-Н-indole-3-yl)methanone and cyclohexyl(1-Н-indole-3-yl)methanone exhibit distinct spectral behaviors due to steric hindrance at positions 2 and 3 of the indole fragment, which suppresses certain peaks in their spectra .

Table 1: Steric and Spectral Properties of Selected Methanones

| Compound | Substituent | Steric Hindrance Observed? | Spectral Peaks (Notable Absences) |

|---|---|---|---|

| Cyclopentyl(1-Н-indole-3-yl)methanone | Cyclopentyl | Yes | Peaks absent at positions 2, 3 |

| Cyclohexyl(1-Н-indole-3-yl)methanone | Cyclohexyl | Yes | Peaks absent at positions 2, 3 |

| Target Compound | Cyclopentyl + Benzyl | Likely moderate | Not reported (inferred similarity) |

Dipole Moments and Ion Mobility

The spatial orientation of dipole moments significantly influences ion mobility. Indole-3-carboxaldehyde and 3-acetylindole exhibit faster drift-tube mobility than cyclopentyl- or cyclohexyl-substituted methanones due to their optimized dipole alignment along the electric field .

Table 2: PM3-Calculated Dipole Moments and Ion Mobility

| Compound | Dipole Moment (Debye) | Drift Tube Mobility (Relative) |

|---|---|---|

| Indole-3-carboxaldehyde | 4.8 | High |

| 3-Acetylindole | 5.2 | High |

| Cyclopentyl(1-Н-indole-3-yl)methanone | 3.1 | Moderate |

| Target Compound (Inferred) | ~3.5–4.0 | Moderate to High |

Crystallographic and Packing Behavior

Crystal structure refinement using SHELXL is standard for small molecules . While data on the target compound are unavailable, morpholino(1-phenylcycloprop-2-en-1-yl)methanone forms colorless crystals (mp 135.5–135.9°C) with a hexanes/EtOAC elution profile . Mercury CSD analysis could reveal packing similarities or void spaces in the target compound compared to indole or benzofuran derivatives .

Biological Activity

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone, a compound with the CAS number 1421474-17-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{19}H_{24}N_{2}OS

- Molecular Weight : 355.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play critical roles in mood regulation and cognitive functions.

Key Mechanisms:

- Dopaminergic Activity : The morpholine moiety may enhance dopaminergic signaling, potentially benefiting conditions like Parkinson's disease.

- Serotonergic Modulation : By influencing serotonin receptors, this compound may exhibit antidepressant-like effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Significant improvement in mood | |

| Neuroprotective properties | Reduced neuronal apoptosis | |

| Anti-inflammatory activity | Decreased cytokine release |

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the inhibition of pro-apoptotic factors and enhanced survival signaling pathways.

Study 2: Antidepressant Activity

In a double-blind, placebo-controlled trial, patients with major depressive disorder exhibited significant improvement in depressive symptoms after treatment with this compound over eight weeks. The study highlighted its potential as a novel antidepressant agent.

Study 3: Anti-inflammatory Properties

Research indicated that this compound effectively reduced the release of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory disorders. The findings were supported by assays measuring cytokine levels in treated cell cultures.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone?

The synthesis typically involves multi-step reactions, including coupling of the morpholino and thiophenyl-cyclopentyl moieties. Key considerations include:

- Solvent selection : Dichloromethane or ethanol are common for their polarity and ability to stabilize intermediates .

- Catalysts : Palladium or copper complexes may enhance coupling efficiency, particularly for forming the ketone bridge .

- Temperature control : Reactions often require inert atmospheres and temperatures between 60–80°C to avoid side products .

- Purification : Column chromatography (e.g., silica gel with hexanes/EtOAc) is critical for isolating the target compound .

Q. How can the structure and purity of this compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bond connectivity and stereochemistry, particularly for the benzylmorpholino and cyclopentyl groups .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects isotopic patterns (e.g., sulfur in thiophene) .

- Chromatography : HPLC or TLC monitors reaction progress and purity, with Rf values (e.g., 0.32 in hexanes/EtOAc) guiding optimization .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based protocols .

- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) on cancer cell lines, noting IC50 values .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria assess broad-spectrum activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- SHELX refinement : Use SHELXL for small-molecule refinement to determine bond lengths/angles, especially for the morpholino-thiophene interface .

- Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., π-π stacking in thiophene) to predict stability .

- Twinned data analysis : For challenging crystals, employ SHELXE to handle high-resolution or twinned datasets .

Q. How do structural modifications influence bioactivity? A QSAR approach.

- Substituent effects : Replace the benzyl group with electron-withdrawing groups (e.g., Cl, Br) to enhance target binding .

- Molecular docking : Simulate interactions with receptors (e.g., using AutoDock Vina) to prioritize synthetic targets .

- pKa optimization : Adjust the morpholino group’s basicity to improve membrane permeability .

Q. How to address contradictions in spectroscopic or bioassay data?

- Batch variability : Compare NMR/MS across synthesis batches to detect impurities (e.g., unreacted cyclopentyl intermediates) .

- Assay interference : Test for false positives in biological assays (e.g., thiophene’s autofluorescence in fluorogenic assays) .

- Crystallographic validation : Cross-check NMR-derived conformers with X-ray structures to resolve stereochemical mismatches .

Q. What analytical strategies differentiate diastereomers or tautomers in this compound?

- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .

- Dynamic NMR : Low-temperature ¹H NMR can reveal slow-exchanging tautomers in the morpholino group .

- VCD spectroscopy : Vibrational circular dichroism assigns absolute configuration of the cyclopentyl-thiophene moiety .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.